Staphylococcus aureus Antibacterial Comparison
In a direct head-to-head comparison of nine napyradiomycin congeners isolated from the same marine Streptomyces strain, napyradiomycin A1 (compound 4) exhibited potent antibacterial activity against Staphylococcus aureus ATCC 29213 with an MIC of 4 μg/mL [1]. In contrast, the C-4a dechlorinated analog 4-dehydro-4a-dechloronapyradiomycin A1 (compound 1) showed reduced potency (MIC = 16 μg/mL), while the C-3 brominated analog 3-dechloro-3-bromonapyradiomycin A1 (compound 2) displayed an MIC of 32 μg/mL [1]. Compound 3 (3-chloro-6,8-dihydroxy-8-α-lapachone), which lacks the full napyradiomycin skeleton, was essentially inactive (MIC >128 μg/mL) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus ATCC 29213 |
|---|---|
| Target Compound Data | 4 μg/mL |
| Comparator Or Baseline | 4-dehydro-4a-dechloronapyradiomycin A1 (Compound 1): 16 μg/mL; 3-dechloro-3-bromonapyradiomycin A1 (Compound 2): 32 μg/mL; 3-chloro-6,8-dihydroxy-8-α-lapachone (Compound 3): >128 μg/mL |
| Quantified Difference | Napyradiomycin A1 is 4-fold more potent than Compound 1 and 8-fold more potent than Compound 2 against S. aureus ATCC 29213 |
| Conditions | Broth microdilution assay; S. aureus ATCC 29213 |
Why This Matters
For antimicrobial screening programs, napyradiomycin A1 provides 4- to 8-fold higher potency than structurally close analogs, reducing the compound quantity required for achieving inhibitory concentrations and improving assay sensitivity in hit-to-lead campaigns.
- [1] Wu Z, Li S, Li J, Chen Y, Saurav K, Zhang Q, Zhang H, Zhang W, Zhang S, Zhang C. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428. Mar Drugs. 2013;11(6):2113-2125. View Source
